

Application Notes and Protocols for Ald-PEG23-SPDP Antibody Conjugation

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Compound of Interest

Compound Name: Ald-PEG23-SPDP

Cat. No.: B12427417

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Introduction

The **Ald-PEG23-SPDP** linker is a heterobifunctional crosslinking reagent that enables the conjugation of molecules to antibodies, a critical process in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a terminal aldehyde group for reaction with hydrazides or other amine-containing nucleophiles, and a pyridyldithiol (SPDP) group for specific reaction with sulfhydryl (thiol) groups. The long polyethylene glycol (PEG) spacer (23 units) enhances solubility and reduces steric hindrance of the final conjugate. [\[1\]](#)[\[2\]](#)[\[3\]](#)

These application notes provide a detailed protocol for the conjugation of a hydrazide-modified payload to a thiolated antibody using the **Ald-PEG23-SPDP** linker.

Principle of Conjugation

The conjugation process involves a two-step sequential reaction:

- Reaction of **Ald-PEG23-SPDP** with a hydrazide-modified payload: The aldehyde group of the linker reacts with the hydrazide group of the payload to form a stable hydrazone bond.
- Reaction of the Payload-PEG-SPDP intermediate with a thiolated antibody: The SPDP group of the intermediate reacts with a free sulfhydryl group on the antibody to form a disulfide

bond, resulting in the final antibody-payload conjugate.

Materials and Reagents

Reagent/Material	Supplier	Catalog No. (Example)
Ald-PEG23-SPDP	BroadPharm	BP-22468
Monoclonal Antibody (mAb)	In-house or Commercial	N/A
Hydrazide-modified Payload	In-house or Commercial	N/A
Dithiothreitol (DTT)	Thermo Fisher Scientific	20290
Zeba™ Spin Desalting Columns, 7K MWCO	Thermo Fisher Scientific	89891
Conjugation Buffer (Phosphate Buffered Saline, PBS), pH 7.2-7.5	In-house preparation	N/A
Aniline	Sigma-Aldrich	426748
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	D8418
Quenching Reagent (e.g., Cysteine)	Sigma-Aldrich	C7352
Acetic Acid	Sigma-Aldrich	695092

Experimental Protocols

Part 1: Preparation of Thiolated Antibody

This protocol describes the reduction of native antibody disulfide bonds to generate free sulfhydryl groups for conjugation.

1.1. Antibody Preparation:

- Dissolve the antibody in Conjugation Buffer to a final concentration of 2-10 mg/mL.

1.2. DTT Reduction:

- Prepare a fresh 1M DTT stock solution in deionized water.
- Add the DTT stock solution to the antibody solution to a final concentration of 10-20 mM.
- Incubate the reaction at 37°C for 30 minutes.

1.3. Desalting:

- Remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
- The resulting solution contains the thiolated antibody, ready for conjugation.

Part 2: Conjugation of Ald-PEG23-SPDP to Hydrazide-Modified Payload

This protocol describes the reaction of the aldehyde group of the linker with the hydrazide-modified payload.

2.1. Reagent Preparation:

- Dissolve the hydrazide-modified payload in DMSO to a concentration of 10-20 mM.
- Dissolve **Ald-PEG23-SPDP** in DMSO to a concentration of 10-20 mM.

2.2. Conjugation Reaction:

- In a microcentrifuge tube, combine the hydrazide-modified payload and **Ald-PEG23-SPDP** at a molar ratio of 1:1 to 1:3 (payload:linker).
- Add aniline (from a 1M stock in DMSO) to a final concentration of 10-20 mM to catalyze the reaction.
- Incubate the reaction at room temperature for 2-4 hours, protected from light.

2.3. Monitoring the Reaction (Optional):

- The reaction can be monitored by analytical HPLC or LC-MS to determine the formation of the Payload-PEG-SPDP intermediate.

Part 3: Conjugation of Payload-PEG-SPDP to Thiolated Antibody

This protocol describes the final conjugation step to form the antibody-payload conjugate.

3.1. Conjugation Reaction:

- Add the Payload-PEG-SPDP reaction mixture from Part 2 to the thiolated antibody solution from Part 1. A typical molar ratio of thiolated antibody to Payload-PEG-SPDP is 1:3 to 1:10.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

3.2. Quenching the Reaction:

- Add a quenching reagent such as cysteine to a final concentration of 1-5 mM to react with any unreacted SPDP groups.
- Incubate for 15-30 minutes at room temperature.

Part 4: Purification and Characterization of the Antibody-Payload Conjugate

4.1. Purification:

- Purify the antibody-payload conjugate from unconjugated payload and linker using size-exclusion chromatography (SEC) or protein A affinity chromatography.

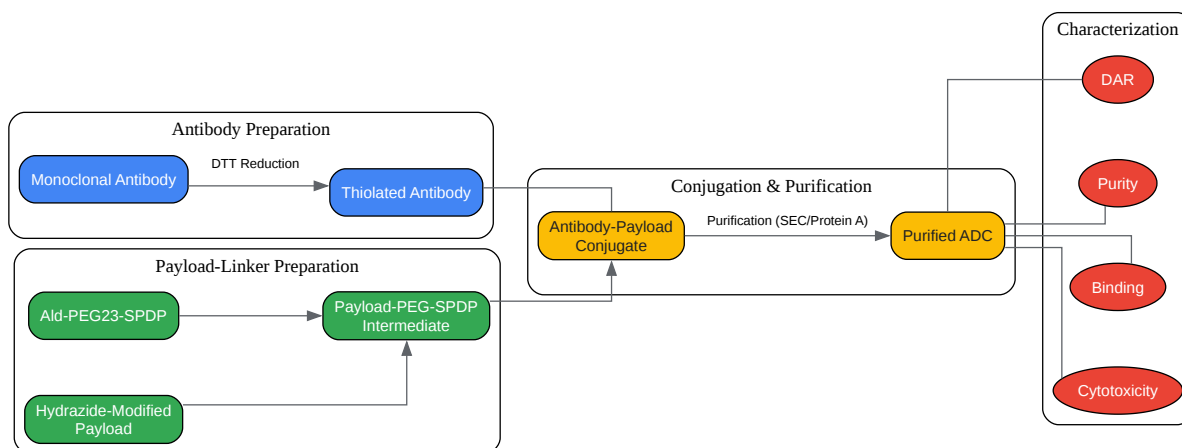
4.2. Characterization:

- Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using UV-Vis spectroscopy (measuring absorbance of the payload and the antibody) or hydrophobic interaction chromatography (HIC).
- Purity and Aggregation: Assess the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).
- Confirmation of Conjugation: Confirm the molecular weight of the conjugate using SDS-PAGE or mass spectrometry.
- Binding Affinity: Evaluate the antigen-binding affinity of the conjugate using ELISA or surface plasmon resonance (SPR).
- In vitro Cytotoxicity: Assess the biological activity of the ADC on target cancer cell lines.

Quantitative Data Summary

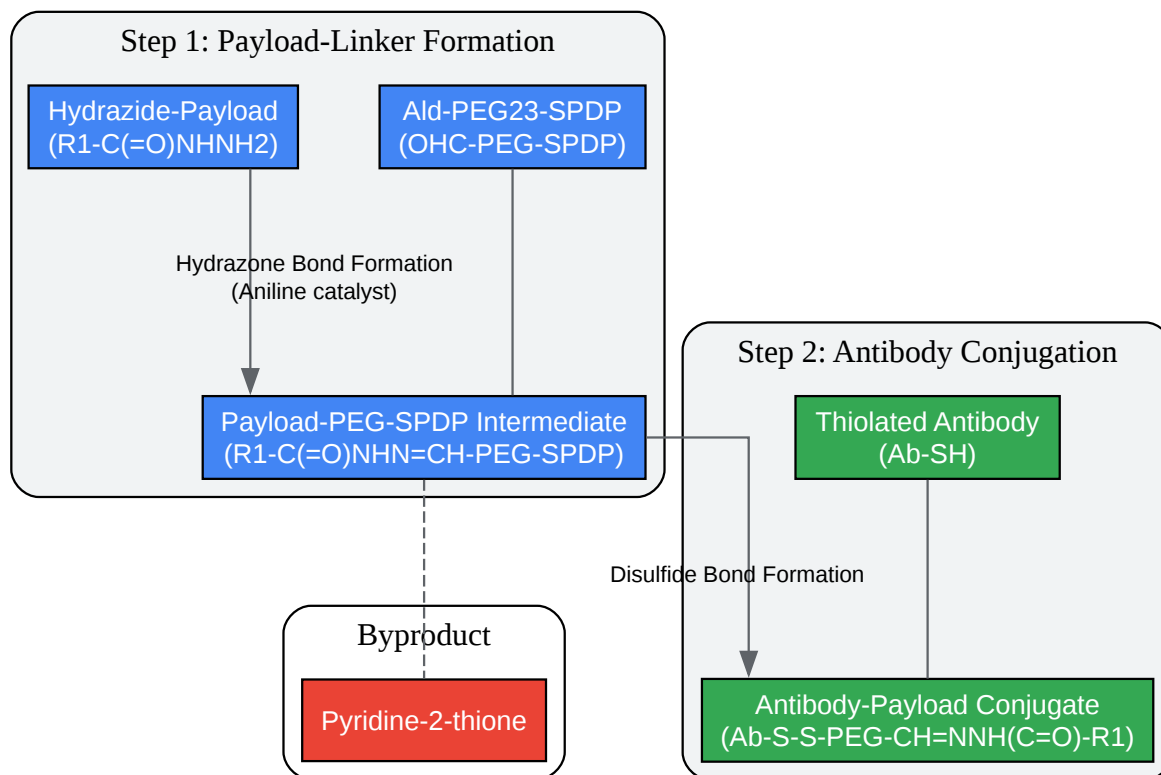
Parameter	Typical Range	Method
Antibody Concentration	2-10 mg/mL	UV-Vis at 280 nm
DTT Concentration for Reduction	10-20 mM	N/A
Payload:Linker Molar Ratio	1:1 to 1:3	N/A
Antibody:Payload-Linker Molar Ratio	1:3 to 1:10	N/A
Aniline Catalyst Concentration	10-20 mM	N/A
Reaction Time (Aldehyde-Hydrazide)	2-4 hours	HPLC
Reaction Time (SPDP-Thiol)	1-2 hours (RT) or Overnight (4°C)	HPLC
Expected Drug-to-Antibody Ratio (DAR)	2-4	HIC-HPLC, UV-Vis

Diagrams



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Caption: Experimental workflow for antibody-payload conjugation.



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Caption: Chemical reactions in the conjugation process.

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